3-Methyloxan-3-ol

Description

Structural Classification and Isomeric Considerations within the Oxane Framework

3-Methyloxan-3-ol belongs to the class of cyclic ethers, specifically a substituted oxane. The term "oxane" is the preferred IUPAC name for tetrahydropyran (B127337), a saturated six-membered heterocyclic ring comprising five carbon atoms and one oxygen atom wikipedia.orgwiktionary.org. This fundamental structure is analogous to cyclohexane, with one methylene (B1212753) (-CH2-) group replaced by an oxygen atom.

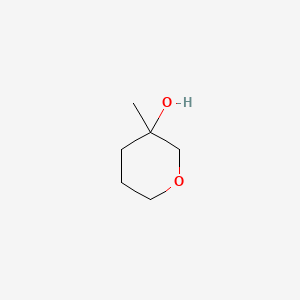

The compound this compound features this oxane ring with two substituents attached to the same carbon atom at position 3: a methyl group (-CH3) and a hydroxyl group (-OH) bldpharm.com. This tertiary alcohol arrangement on the ring carbon contributes to its specific chemical characteristics. The molecular formula for this compound is C6H12O2, with a molecular weight of approximately 116.16 g/mol bldpharm.com.

Isomeric Considerations: The structural complexity of organic molecules often leads to the existence of isomers, which are compounds with the same molecular formula but different structural arrangements. For this compound, several types of isomerism are relevant:

Positional Isomers: These isomers have the same functional groups but in different positions on the carbon skeleton. For instance, 3-Methyloxan-4-ol, where the hydroxyl group is attached to the fourth carbon of the oxane ring, is a positional isomer of this compound nih.gov. Other positional isomers could involve variations in the placement of the methyl group or the hydroxyl group on the oxane ring.

Structural Isomers: Compounds with different ring sizes or arrangements of atoms also exist. For example, oxetanes, which contain a four-membered ring with one oxygen atom, are structural isomers. 3-Methyloxetan-3-ol, featuring an oxetane (B1205548) ring, is a distinct compound with a different ring strain and reactivity profile nih.govacs.org.

Stereoisomers: The carbon atom at position 3 in this compound is a chiral center, as it is bonded to four different groups: a methyl group, a hydroxyl group, and two distinct paths around the oxane ring (C2-O-C6-C5-C4 and C4-C5-C6-O-C2). Consequently, this compound can exist as a pair of enantiomers (non-superimposable mirror images). The specific spatial arrangement of these groups influences the compound's interaction with other chiral molecules.

Historical Context and Emerging Research Trajectories for Oxane-Based Compounds

The study of heterocyclic compounds, including oxanes, has a long history intertwined with the development of organic chemistry. The "oxa-" prefix, denoting the presence of an oxygen atom within a ring or chain, is fundamental to classifying compounds like alcohols and ethers fiveable.me. The oxane ring system, also known as tetrahydropyran, is a stable saturated six-membered heterocycle. Derivatives of tetrahydropyran, such as 2-tetrahydropyranyl (THP) ethers, have found significant utility as protecting groups in organic synthesis, shielding hydroxyl functionalities during complex reaction sequences wikipedia.org. The oxane motif is also a core component of biologically significant molecules, including pyranose sugars like glucose wikipedia.org.

While the oxane ring itself is a well-established structural unit, research continues to explore its substituted derivatives and related systems. Emerging research trajectories for oxane-based compounds, and specifically for this compound, include:

Natural Product Chemistry: this compound has been identified or implicated as a structural fragment within complex marine natural products, as cataloged in databases like COCONUT naturalproducts.netnaturalproducts.net. This suggests its occurrence in natural sources and its role in the biosynthesis or structure of these bioactive molecules, driving research in isolation and structural elucidation.

Synthetic Chemistry: The synthesis of substituted oxanes remains an active area, with researchers developing efficient methods to construct these rings and incorporate various functional groups. Such synthetic efforts are often part of broader strategies aimed at creating complex organic molecules with potential pharmaceutical or material science applications clockss.org.

Related Heterocycles: Research into related four-membered oxetane rings has also gained prominence, particularly in medicinal chemistry. Oxetanes are recognized for their ability to favorably influence a compound's solubility, metabolic stability, and lipophilicity, making them attractive scaffolds for drug design acs.org.

Data Tables

To better illustrate the chemical identity and context of this compound, the following data tables have been compiled from the available scientific literature.

Table 1: Chemical Identifiers and Basic Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | This compound | bldpharm.com |

| CAS Number | 35906-74-2 | bldpharm.com |

| Molecular Formula | C6H12O2 | bldpharm.com |

| Molecular Weight | 116.16 g/mol | bldpharm.com |

| SMILES String | OC1(C)COCCC1 | bldpharm.com |

| Structural Class | Cyclic ether alcohol, Substituted Oxane | Based on nomenclature and structure wikipedia.orgfiveable.me |

| General Appearance | (Likely liquid at room temperature) | Inferred from similar compounds solubilityofthings.comstenutz.eunist.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(7)3-2-4-8-5-6/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQXHRNZEMUHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyloxan 3 Ol and Its Derivatives

Strategies for Constructing the Oxane Ring System with Tertiary Alcohol Functionality

The construction of the tetrahydropyran (B127337) (oxane) ring system, especially when bearing a tertiary alcohol at a specific position like C-3 in 3-methyloxan-3-ol, requires tailored synthetic approaches. These strategies often involve cyclization reactions, leveraging chiral starting materials, or employing ring manipulation techniques.

Cyclization Reactions and Stereochemical Control at C-3 of Oxane

Cyclization reactions are fundamental to forming the six-membered oxane ring. For this compound, these typically involve intramolecular reactions where a carbon chain with an oxygen nucleophile and an electrophilic center cyclizes. The challenge lies in introducing or retaining the tertiary alcohol at C-3 and controlling the stereochemistry at this and other chiral centers formed during the cyclization.

Prins cyclization, a reaction between an alkene and an aldehyde, often catalyzed by acids, is a well-established method for tetrahydropyran synthesis organic-chemistry.orgbeilstein-journals.org. While classic Prins cyclizations can yield substituted tetrahydropyrans, achieving specific substitution patterns like the tertiary alcohol at C-3 requires careful substrate design. For instance, cyclization of homoallylic alcohols with aldehydes can lead to tetrahydropyran-4-ol derivatives organic-chemistry.org. Methods involving the cyclization of epoxy-alcohols have also been reported, such as the Co₂(CO)₈-mediated endo-mode cyclization of epoxy-alcohols, which can yield substituted tetrahydropyrans with hydroxyl groups, though not specifically targeting the 3-hydroxy-3-methyl substitution pattern directly in the reported examples ncats.ionih.govresearchgate.net. Selenium-mediated cyclizations of δ-phenylseleno alcohols have also been developed for stereoselective tetrahydropyran synthesis, often starting from ketones and proceeding through chiral nonracemic phenylseleno alcohols nih.gov.

Chiral Pool Synthesis and Asymmetric Induction in this compound Synthesis

The chiral pool approach utilizes readily available enantiopure natural products as starting materials to construct complex chiral molecules. Carbohydrates, amino acids, and terpenes are common chiral pool sources tandfonline.comresearchgate.net. For the synthesis of chiral tetrahydropyrans, including potential derivatives of this compound, starting materials like D-glucose or terpenes such as (−)-sclareol have been employed tandfonline.comresearchgate.net. For example, methyl ricinoleate, a renewable chiral compound, has been used in Prins-type cyclizations to synthesize enantiomerically pure tetrahydropyrans scispace.com.

Asymmetric induction, either through chiral catalysts or chiral auxiliaries, is crucial for obtaining enantiomerically enriched products when starting from achiral or racemic precursors. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans, employing small organic molecules to catalyze reactions like Michael additions, Henry reactions, and ketalizations, often leading to multiple contiguous stereocenters with high enantioselectivity researchgate.netnih.govrsc.orgdntb.gov.uaresearchgate.net. For instance, organocatalytic domino Michael/Henry/ketalization sequences have been developed to construct highly functionalized tetrahydropyrans with excellent enantiomeric excesses researchgate.net.

Synthesis via Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions offer alternative routes to construct or modify heterocyclic ring systems. Ring expansion involves increasing the size of a ring, while ring contraction decreases it. For tetrahydropyran synthesis, ring expansion might involve starting from smaller cyclic systems, such as cyclobutanes or oxetanes, and inducing a rearrangement or insertion to form the six-membered ring masterorganicchemistry.com. Conversely, ring contraction could involve breaking bonds in larger rings to form the desired six-membered oxane mdpi.comresearchgate.net.

While direct examples of ring expansion/contraction specifically for this compound are not prominently detailed in the provided search results, these general strategies are applicable to heterocycle synthesis. For instance, carbocation rearrangements involving alkyl shifts can lead to ring expansion of strained rings, such as cyclobutanes, into larger, less strained rings like tetrahydrofurans or tetrahydropyrans masterorganicchemistry.com. Similarly, methods involving the insertion of atoms or groups into existing rings can also achieve ring expansion mdpi.comthieme-connect.de.

Catalytic Approaches in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis/biocatalysis are widely applied in the synthesis of tetrahydropyrans.

Transition Metal Catalyzed Processes

Transition metals are frequently employed as catalysts for the formation of C-O bonds and the construction of cyclic ethers like tetrahydropyrans. Copper-catalyzed reactions, for example, have been used for hydroxycyclopropanol ring-opening cyclizations to form tetrahydropyrans rsc.org. Palladium and ruthenium catalysts are also instrumental in various cyclization strategies, including hydroalkoxylation of olefins, C-H functionalization, and metathesis reactions, which can be adapted for tetrahydropyran synthesis organic-chemistry.orgmdpi.comacs.orgthieme-connect.comthieme-connect.com.

A notable example is the copper-catalyzed cyclopropanol (B106826) ring-opening and cyclization, which cleaves a C-C bond and forms a Csp³–O bond to yield tetrahydropyrans rsc.org. Transition metal-catalyzed direct Csp³–O ring closure is an attractive but challenging strategy due to potential side reactions like β-H elimination rsc.org. Other transition metal-catalyzed methods include the platinum-catalyzed hydroalkoxylation of hydroxyolefins and gold(I)-catalyzed cyclizations of diols organic-chemistry.org. Palladium catalysts are also used in C-H functionalization of saturated heterocycles, though often requiring directing groups thieme-connect.com. Ruthenium-catalyzed metathesis has also been employed in the synthesis of tetrahydropyran fragments mdpi.com.

Organocatalytic and Biocatalytic Transformations

Organocatalysis, utilizing small organic molecules as catalysts, offers environmentally friendly and highly selective routes to complex molecules, including tetrahydropyrans researchgate.netnih.govrsc.orgdntb.gov.uaresearchgate.net. These methods often excel in controlling stereochemistry, enabling the synthesis of enantiomerically pure compounds. Examples include cascade reactions involving Michael additions, Henry reactions, and acetalizations catalyzed by chiral amines or other organocatalysts, which can construct multiple stereocenters in a single pot nih.govresearchgate.net.

Biocatalysis, employing enzymes, also provides highly selective and mild methods for organic transformations. While specific biocatalytic routes for this compound are not detailed here, enzymes are generally capable of catalyzing stereoselective cyclizations and functional group interconversions relevant to heterocycle synthesis.

Post-Cyclization Functionalization and Derivatization of the this compound Core

The this compound molecule, characterized by its saturated six-membered oxane ring and a tertiary alcohol moiety at the C3 position, offers a versatile platform for further chemical modification. Post-cyclization functionalization strategies primarily target the reactive tertiary hydroxyl group, enabling the synthesis of a diverse array of derivatives with potentially altered physicochemical and biological properties. These derivatization techniques are crucial for fine-tuning molecular characteristics for specific applications, ranging from material science to medicinal chemistry.

The tertiary nature of the hydroxyl group in this compound influences its reactivity, often requiring specific conditions or reagents compared to primary or secondary alcohols. Key functionalization pathways include esterification, etherification, and conversion to halide derivatives.

Esterification

The hydroxyl group of this compound can be readily converted into esters through reactions with carboxylic acids, acid chlorides, or anhydrides. While tertiary alcohols can be sterically hindered, esterification can be achieved using activated carboxylic acid derivatives or employing dehydrating agents in the presence of carboxylic acids. For instance, reaction with acid chlorides or anhydrides in the presence of a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of the corresponding esters. Alternatively, carboxylic acids can be coupled using carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of DMAP, under mild reaction conditions. These ester derivatives can serve as prodrugs, intermediates, or components in polymer synthesis.

Etherification

Ether formation represents another significant derivatization strategy.

Silyl (B83357) Ether Formation : Silyl ethers are commonly synthesized for the protection of the hydroxyl group or for analytical purposes, such as gas chromatography (GC). Reaction of this compound with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base (e.g., imidazole, triethylamine) readily yields the corresponding silyl ethers. These reactions are generally efficient and occur under mild conditions, often in organic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) restek.comlibretexts.org.

Williamson Ether Synthesis : This classical method can be adapted for this compound. It involves the deprotonation of the tertiary alcohol to form an alkoxide using a strong base (e.g., sodium hydride, potassium hexamethyldisilazide). The resulting alkoxide can then react with a primary alkyl halide via an SN2 nucleophilic substitution to form the ether. It is important to note that using a tertiary alkyl halide in this reaction would typically lead to elimination rather than substitution masterorganicchemistry.com.

Halogenation

The tertiary alcohol functionality of this compound can be converted into alkyl halides, which serve as valuable intermediates for further synthetic transformations. Reaction with concentrated hydrohalic acids (HCl or HBr) typically proceeds via an SN1 mechanism, involving the formation of a stable tertiary carbocation intermediate openstax.org. Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to achieve the conversion to the corresponding alkyl chlorides or bromides, respectively, often under mild heating in inert solvents openstax.orgrutgers.edu. These halo-derivatives can subsequently undergo nucleophilic substitution or elimination reactions.

Exemplary Post-Cyclization Functionalization Reactions of this compound

The following table illustrates potential derivatization strategies applicable to this compound, based on the known reactivity of tertiary alcohols.

| Derivatization Type | Typical Reagents | General Conditions | Potential Product Class |

| Esterification | Acetic anhydride (B1165640) + Pyridine/DMAP | Room temperature, DCM | 3-Methyloxan-3-yl acetate (B1210297) |

| Benzoic acid + DCC + DMAP | Mild heating (e.g., 40-50 °C), THF | 3-Methyloxan-3-yl benzoate (B1203000) | |

| Etherification (Silyl) | Trimethylsilyl chloride (TMSCl) + Imidazole | Room temperature, DMF | 3-(Trimethylsilyloxy)-3-methyloxane |

| tert-Butyldimethylsilyl chloride (TBDMSCl) + Triethylamine | Room temperature, DCM | 3-(tert-Butyldimethylsilyloxy)-3-methyloxane | |

| Etherification (Williamson) | NaH (to form alkoxide) + Iodomethane (CH₃I) | THF, 0 °C to room temperature | 3-Methoxy-3-methyloxane |

| KHMDS (to form alkoxide) + Allyl bromide | THF, room temperature | 3-Allyloxy-3-methyloxane | |

| Halogenation | Concentrated HCl | 0 °C to room temperature (SN1 mechanism) | 3-Chloro-3-methyloxane |

| Thionyl chloride (SOCl₂) | Room temperature, DCM | 3-Chloro-3-methyloxane | |

| Phosphorus tribromide (PBr₃) | Room temperature, Et₂O | 3-Bromo-3-methyloxane |

Compound List:

this compound

3-Methyloxan-3-yl acetate

3-Methyloxan-3-yl benzoate

3-(Trimethylsilyloxy)-3-methyloxane

3-(tert-Butyldimethylsilyloxy)-3-methyloxane

3-Methoxy-3-methyloxane

3-Allyloxy-3-methyloxane

3-Chloro-3-methyloxane

3-Bromo-3-methyloxane

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Methyloxan 3 Ol

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle. Generally, it is a relatively stable and unreactive ether, lacking the significant ring strain that makes smaller cyclic ethers like epoxides highly reactive. libretexts.org However, under certain conditions, the ring can be opened.

Acidic Conditions: Cleavage of the C-O bond in ethers typically requires the use of strong acids. msu.edu For the oxane ring in 3-Methyloxan-3-ol, this would involve protonation of the ring oxygen, making it a better leaving group. msu.edu The subsequent step would be a nucleophilic attack by the conjugate base of the acid (e.g., I⁻, Br⁻). Due to the stability of the oxane ring, these reactions require harsh conditions, such as concentrated hydrohalic acids at high temperatures. The presence of the tertiary alcohol could complicate this reaction, as the hydroxyl group is also a site for protonation. It is more likely that reactions at the tertiary alcohol would occur under milder conditions than ring-opening.

Basic Conditions: The oxane ring is highly resistant to cleavage by bases. Unlike strained epoxides, which can be opened by strong nucleophiles/bases, the low-strain tetrahydropyran (B127337) ring does not undergo facile ring-opening under basic conditions. libretexts.org The C-O bonds are strong, and the alkoxide leaving groups that would be generated are poor, making this pathway energetically unfavorable.

Stereoelectronic effects, which are interactions between electron orbitals that depend on their spatial orientation, play a significant role in the conformation and reactivity of cyclic systems like the oxane ring. wikipedia.org These effects arise from the interactions between bonding orbitals, non-bonding orbitals (lone pairs), and antibonding orbitals. wikipedia.org

In the oxane ring of this compound, the chair conformation is the most stable. The substituents (the methyl and hydroxyl groups at C3) can occupy either axial or equatorial positions. The conformational preference is governed by a combination of steric and stereoelectronic factors.

Table 2: Summary of Key Stereoelectronic Interactions

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |

|---|---|---|---|

| Hyperconjugation | σ (C-H, C-C) | σ* (C-O, C-C) | Stabilization, affects bond lengths and reactivity |

Investigation of Rearrangement Reactions Involving the Oxane Skeleton

The structural framework of this compound, which features a tertiary alcohol functional group positioned on a six-membered oxane (tetrahydropyran) ring, presents a fascinating case for studying skeletal rearrangement reactions. Under specific conditions, particularly in the presence of strong acids, the oxane skeleton is susceptible to transformations that alter the ring size and connectivity. These rearrangements are typically driven by the formation of more stable intermediates, leading to thermodynamically favored products.

The key to initiating a rearrangement in this compound lies in the generation of a carbocation at the C3 position. In an acidic medium, the hydroxyl group is protonated to form an oxonium ion, which is an excellent leaving group. masterorganicchemistry.comlibretexts.org The subsequent departure of a water molecule results in the formation of a tertiary carbocation. This electrophilic intermediate is the pivot point from which skeletal migration can occur.

One of the most probable rearrangement pathways for the C3 carbocation is a ring contraction, proceeding via a 1,2-alkyl shift. wikipedia.orgyoutube.com In this mechanistic pathway, a bond from an adjacent atom migrates to the electron-deficient carbon center. For the 3-methyloxan-3-yl cation, this would involve the migration of the C4-C5 bond to the C3 position. This concerted step alleviates the positive charge at C3 while simultaneously creating a new, rearranged carbocation at C5. The result of this migration is the transformation of the six-membered tetrahydropyran ring into a five-membered tetrahydrofuran (B95107) derivative. Such ring contractions are often energetically favorable, driven by a reduction in ring strain or the formation of a more stable carbocation intermediate. youtube.comyoutube.com

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst. psiberg.com

Formation of the Carbocation: The protonated hydroxyl group leaves as a water molecule, generating a tertiary carbocation at the C3 position of the oxane ring. libretexts.org

1,2-Alkyl Shift and Ring Contraction: The sigma bond between C4 and C5 migrates to the C3 carbocation. This results in the formation of a new C3-C5 bond and the breaking of the C4-C5 bond, contracting the ring from six to five members. A new carbocation is formed at the C4 position.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the new carbocation center, leading to the formation of a double bond and yielding the final, neutral rearranged product, a substituted tetrahydrofuran.

While direct experimental studies detailing this specific rearrangement for this compound are not extensively documented, the proposed pathway is well-established for analogous cyclic alcohols and is a fundamental concept in carbocation chemistry. wikipedia.orgnii.ac.jp The principles governing this transformation are similar to those seen in classic name reactions like the Pinacol rearrangement, where a 1,2-migration is induced by the formation of a carbocation adjacent to an oxygen-bearing carbon. masterorganicchemistry.comwikipedia.orgunacademy.com

The table below outlines the proposed acid-catalyzed ring contraction reaction of this compound, based on established mechanistic principles.

| Substrate | Reagent/Condition | Key Intermediate | Rearrangement Type | Predicted Product Class |

|---|---|---|---|---|

| This compound | Strong Acid (e.g., H₂SO₄, H₃PO₄), Heat | Tertiary Carbocation at C3 | Ring Contraction via 1,2-Alkyl Shift | 2-methyl-2-(propan-2-yl)tetrahydrofuran |

Research into related systems has demonstrated the feasibility of such transformations. For instance, studies on other substituted tetrahydropyrans have shown that ring contraction to tetrahydrofurans can be achieved under specific oxidative and acidic conditions, highlighting the inherent reactivity of the tetrahydropyran skeleton towards rearrangement. datapdf.com These analogous reactions provide strong evidence for the plausibility of the proposed mechanistic pathway for this compound.

State of the Art Spectroscopic Characterization and Conformational Analysis

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For 3-Methyloxan-3-ol, MS analysis helps confirm its elemental composition and elucidate its structural features.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound, with a theoretical molecular formula of C₆H₁₂O₂, the expected exact monoisotopic mass can be calculated. HRMS would measure this mass with high precision, distinguishing it from other compounds with similar nominal masses.

A typical HRMS analysis of this compound would aim to detect the molecular ion [M]⁺ or protonated molecule [M+H]⁺. For C₆H₁₂O₂, the calculated exact mass is approximately 116.0837 Da. Detecting a peak at or very near this value, with a corresponding elemental composition calculation, would confirm the presence of this compound.

Table 1: Expected HRMS Data for this compound

| Ion Type | Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) |

| Molecular | C₆H₁₂O₂ | 116.0837 | (Measured Value) | (Calculated Difference) |

| Protonated | [C₆H₁₃O₂]⁺ | 117.0915 | (Measured Value) | (Calculated Difference) |

Note: "Measured Value" and "Calculated Difference" would be populated by actual experimental data.

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (e.g., the molecular ion or a fragment ion) and fragmenting it further to obtain detailed structural information. This technique is crucial for confirming the connectivity of atoms within the molecule. For this compound, MS/MS experiments on the molecular ion (m/z 116) or protonated molecule (m/z 117) would reveal characteristic fragmentation pathways.

Key fragmentation pathways for this compound are expected to arise from the cleavage of C-C bonds and C-O bonds, as well as rearrangements. For a tertiary alcohol like this compound, common fragmentation mechanisms include:

Alpha-cleavage: Cleavage adjacent to the hydroxyl-bearing carbon. This could lead to the loss of a methyl radical (•CH₃) or a fragment containing the hydroxyl group.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 98.

Ring fragmentation: Cleavage of bonds within the oxane ring, potentially leading to acyclic fragments.

Table 2: Expected MS/MS Fragmentation Patterns for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Likely Fragment Structure/Origin |

| 116 ([M]⁺) | 98 | 18 (H₂O) | Dehydrated oxane ring |

| 116 ([M]⁺) | 101 | 15 (•CH₃) | Loss of methyl from C3 |

| 117 ([M+H]⁺) | 99 | 18 (H₂O) | Dehydrated protonated oxane ring |

| 117 ([M+H]⁺) | 100 | 17 (NH₃) | (If derivatized/protonated differently) |

| 117 ([M+H]⁺) | 81 | 36 (H₂O + CH₃) | Loss of H₂O and CH₃ radical |

Note: Specific m/z values and relative abundances would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is primarily used to study compounds containing chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum due to electronic transitions (e.g., π→π, n→π).

For this compound, which is a saturated cyclic ether with a tertiary alcohol functional group, the molecule lacks extended π-electron systems or easily excitable non-bonding electrons. Therefore, it is expected to exhibit very weak absorption in the UV region, typically due to σ→σ* or n→σ* transitions involving C-C, C-H, C-O, and O-H bonds. These absorptions usually occur at wavelengths below 200 nm and are not particularly useful for structural elucidation of simple saturated alcohols.

If specific UV-Vis data were available, it would likely show a broad, low-intensity absorption band in the far-UV region. The absence of significant absorption above 200 nm is characteristic of such saturated aliphatic compounds.

Computational Chemistry and Theoretical Frameworks for 3 Methyloxan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding molecular electronic structure and properties. These methods solve approximations of the Schrödinger equation to describe the electronic behavior of molecules.

Molecular geometry optimization is a process used to find the lowest energy arrangement of atoms in a molecule. This involves iteratively adjusting atomic coordinates until the forces on each atom are minimized, leading to a stable structure faccts.descm.comarxiv.orgatomistica.online. Conformational analysis, often performed in conjunction with geometry optimization, explores the various spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds. For cyclic systems like the oxane ring in 3-Methyloxan-3-ol, this includes identifying preferred ring conformations (e.g., chair, boat) and the orientation of substituents (axial vs. equatorial) that minimize steric and electronic strain lumenlearning.comresearchgate.netlasalle.edu. While specific optimizations and conformational analyses for this compound were not found in the searched literature, these techniques are standard for predicting the most stable forms of organic molecules.

Quantum chemical calculations can accurately predict spectroscopic properties that are experimentally measurable. For Nuclear Magnetic Resonance (NMR) spectroscopy, calculated chemical shifts (¹H and ¹³C) can be compared to experimental spectra to aid in structural assignment and verification libretexts.orgpitt.eduspectrabase.compdx.edu. Similarly, calculated Infrared (IR) frequencies can be correlated with experimental vibrational spectra, providing insights into functional groups and molecular vibrations researchgate.net. Specific calculated NMR chemical shifts or IR frequencies for this compound were not identified in the literature search.

Quantum chemical methods allow for the detailed analysis of a molecule's electronic structure. This includes the identification and visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions researchgate.net. Charge distribution analysis, often performed using methods like Mulliken or Natural Population Analysis (NPA), reveals the polarity of bonds and the distribution of electron density within the molecule, influencing intermolecular interactions and reactivity researchgate.netacs.org. While specific electronic structure details for this compound were not found, these analyses are standard outputs of quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By integrating Newton's equations of motion, MD can simulate the dynamic behavior of a system, allowing for extensive conformational sampling, exploration of potential energy landscapes, and investigation of intermolecular interactions in various environments (e.g., solvent, solid state) cgmartini.nlbeilstein-journals.orgmdpi.com. For this compound, MD simulations could provide insights into its conformational flexibility in solution and its interactions with other molecules or surfaces. However, specific MD simulation studies focused on this compound were not found in the literature.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out reaction pathways and identify the rate-determining steps youtube.comresearchgate.net. DFT and ab initio methods are commonly employed to locate transition states, which represent the highest energy point along a reaction coordinate, and to calculate activation energies. While no specific reaction mechanism studies involving this compound were identified, these computational approaches are instrumental in understanding the reactivity of alcohols and cyclic ethers.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics utilizes computational methods to store, retrieve, and analyze chemical information. Quantitative Structure-Activity Relationship (QSAR) modeling is a key application within cheminformatics, aiming to establish correlations between a molecule's chemical structure (or its derived descriptors) and its biological or physicochemical activity mdpi.comd-nb.inforesearchgate.neteuropa.eu. QSAR models can predict the activity of new compounds based on their structural features. No specific QSAR studies involving this compound were found in the searched literature.

Note on Data Tables and Research Findings: Due to the lack of specific published computational studies or experimental data for this compound in the searched literature, detailed research findings and data tables for this compound, as requested, cannot be provided. The information presented above describes the general methodologies and their relevance to molecules like this compound, based on broader computational chemistry principles and studies on related systems.

Compound List

Biochemical and Natural Product Relevance of Oxane 3 Ol Structures

Enzymatic Pathways Involving Tetrahydropyran-3-ol Intermediates

The formation and modification of tetrahydropyran (B127337) rings within natural products are frequently mediated by specific enzymatic machinery. These pathways often involve complex transformations of acyclic precursors, with the hydroxyl group at the 3-position playing a role in either the cyclization event or subsequent functionalization.

Enzymes catalyze a variety of reactions leading to the formation of the tetrahydropyran ring. These include epoxidation followed by epoxide hydrolase-catalyzed ring-opening reactions, oxa-Michael additions, and Diels-Alder-type cycloadditions sjtu.edu.cnacs.orgresearchgate.net. Flavin-dependent monooxygenases, such as XimD in xiamenmycin biosynthesis, can catalyze the epoxidation of olefin substrates, which can then undergo spontaneous or enzyme-catalyzed cyclization to form pyran rings sjtu.edu.cnacs.org. Similarly, enzymes like AmbJ are implicated in the epoxidation of unsaturated precursors, followed by regioselective cyclization to form the tetrahydropyran ring in ambruticins rsc.org.

Other enzymatic mechanisms involve cyclases that promote intramolecular cyclization events. For instance, SnoaL-like cyclases, such as XimE, can catalyze the formation of pyran rings from epoxide intermediates, often in cooperation with monooxygenases sjtu.edu.cnacs.org. Diels-Alderases and related enzymes can catalyze [4+2] cycloaddition reactions to construct six-membered rings, including those containing oxygen atoms, which are precursors to tetrahydropyran structures researchgate.net.

These enzymatic transformations often require specific cofactors to facilitate electron transfer and activate substrates. Flavin adenine (B156593) dinucleotide (FAD) is commonly involved in the activity of flavin-dependent monooxygenases and reductases sjtu.edu.cnacs.orgnih.govresearchgate.net. Nicotinamide (B372718) adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) serve as crucial hydride donors for various reductase enzymes, including alcohol dehydrogenases and ene-reductases, which can be involved in the reduction or modification of precursors leading to or from tetrahydropyran structures nih.govresearchgate.netresearchgate.net. The precise interaction between the enzyme, substrate, and cofactor is critical for achieving the high stereo- and regioselectivity observed in these biosynthetic processes nih.govresearchgate.net.

The tetrahydropyran (oxane) ring system is a recurring feature in numerous classes of natural products, often incorporating hydroxyl groups. These include polyketides like lasalocid (B1674520) A, monensin, and salinomycin, as well as plant chromenes such as tetrahydrocannabinolic acid sjtu.edu.cnacs.orgresearchgate.net. More complex marine natural products, including palytoxin (B80417) and maitotoxin, also feature extensive tetrahydropyran frameworks researchgate.net. The biosynthesis of these molecules often involves intricate enzymatic cascades that build these cyclic ether structures from simpler precursors sjtu.edu.cnacs.orgresearchgate.netrsc.orgnih.gov.

For example, the formation of the tetrahydropyran ring in xiamenmycins involves a flavin-dependent monooxygenase (XimD) and a cyclase (XimE) sjtu.edu.cnacs.org. In the biosynthesis of ambruticins, the tetrahydropyran ring is proposed to form via epoxidation of an unsaturated precursor by the flavin-dependent monooxygenase AmbJ, followed by regioselective cyclization rsc.org. Tetronasin biosynthesis involves enzymes that catalyze Diels-Alder-like [4+2] cycloadditions and subsequent rearrangements to form its tetrahydropyran core researchgate.net. Isoprenoid alcohols can also be oxidized by singlet oxygen and hydroxyl radicals, leading to hydroperoxides that can cyclize to form tetrahydropyran derivatives, as observed in the degradation pathways of prenol-2 nih.gov.

| Natural Product Class | Examples | Key Biosynthetic Mechanism(s) | Reference(s) |

| Polyketides | Lasalocid A, Monensin, Salinomycin | Epoxidation/epoxide opening, oxa-Michael addition | sjtu.edu.cnacs.orgresearchgate.net |

| Chromenes | Tetrahydrocannabinolic acid | Various, often involving cyclization | sjtu.edu.cnacs.orgresearchgate.net |

| Marine Natural Products | Palytoxin, Maitotoxin | Complex enzymatic cyclizations | researchgate.net |

| Bacterial Metabolites | Xiamenmycin A/B | Flavin-dependent monooxygenase (XimD) and cyclase (XimE) | sjtu.edu.cnacs.org |

| Myxobacterial Products | Ambruticin J/F/S | Flavin-dependent monooxygenase (AmbJ) and cyclization | rsc.org |

| Polyether Antibiotics | Tetronasin | Diels-Alder-like [4+2] cycloaddition | researchgate.net |

| Isoprenoids | Tetrahydropyran derivatives from prenol-2 | Oxidation and cyclization | nih.gov |

Occurrence and Isolation of 3-Methyloxan-3-ol and Analogues in Natural Sources

While direct reports of the isolation of this compound itself from natural sources are not prominently featured in the reviewed literature, the broader tetrahydropyran (oxane) scaffold, including hydroxylated analogues, is widely distributed in nature. For instance, pyranose sugars, such as glucose, are fundamental biological molecules wikipedia.org. Various natural products isolated from plants, fungi, bacteria, and marine organisms contain the tetrahydropyran ring system, often with hydroxyl substitutions at various positions sjtu.edu.cnacs.orgrsc.orgresearchgate.netnih.govnih.govnih.goviajps.com.

Specific examples of naturally occurring compounds featuring the tetrahydropyran ring include centrolobine, found in plants researchgate.net. In red vitis vinifera (grape) peel, compounds like 2-propyl-tetrahydropyran-3-ol and derivatives of 4H-pyran have been identified, suggesting the presence of related structures in plant secondary metabolites iajps.com. The biosynthesis of many of these compounds involves enzymatic cyclization events that form the tetrahydropyran ring, as discussed in section 6.1.2. The occurrence of these diverse oxane-containing natural products underscores the biological significance of this heterocyclic motif.

Strategies for Total Synthesis of Complex Natural Products Incorporating the this compound Scaffold

The synthesis of complex natural products often relies on efficient and stereoselective methods for constructing the tetrahydropyran (oxane) ring. Various strategies have been developed and applied to access these scaffolds, enabling the total synthesis of molecules like neopeltolide, okilactiomycin, and exiguolide nih.govnih.gov.

Key synthetic approaches include:

Prins Cyclization: Lewis acid-mediated Prins reactions between aldehydes and dioxinones or other nucleophiles can efficiently form functionalized pyran and tetrahydropyran rings nih.gov.

Hetero-Diels-Alder Reactions: Formal [4+2] cycloadditions involving dienes and heterodienophiles are powerful methods for constructing six-membered heterocycles, including tetrahydropyrans researchgate.netnih.gov.

Ring-Closing Metathesis (RCM): RCM reactions, catalyzed by ruthenium or molybdenum complexes, can be employed to form the tetrahydropyran ring from acyclic diene precursors nih.gov.

Intramolecular Nucleophilic Reactions: Intramolecular oxa-Michael additions and other nucleophilic cyclizations of appropriately functionalized precursors are common strategies for oxane ring formation nih.gov.

Palladium-Catalyzed Reactions: Palladium catalysis can be utilized for various transformations, including intramolecular alkoxycarbonylation and cross-coupling reactions, to construct tetrahydropyran frameworks researchgate.netnih.govresearchgate.net.

Chemoenzymatic Approaches: Combining chemical catalysis with enzymatic transformations offers a versatile route to stereoselectively synthesize functionalized tetrahydropyrans researchgate.net.

These synthetic methodologies are crucial for accessing complex natural products containing the tetrahydropyran scaffold, allowing for detailed structural and biological studies.

Compound Index:

this compound

Tetrahydropyran (Oxane)

Glucose

Centrolobine

Palytoxin

Maitotoxin

Erythromycin

Dihydrostreptomycin

Lasalocid A

Monensin

Salinomycin

Aurovertins

Tetrahydrocannabinolic acid

Xiamenmycin A

Xiamenmycin B

Ambruticin J

Ambruticin F

Ambruticin S

Tetronasin

Mupirocin

Neopeltolide

Okilactiomycin

Exiguolide

Mitrephorone A

Tetrahydrolipstatin

Isosteviol

Gedunin

Islatravir

Trioxacarcins

Aplyviolene

Dixiamycin B

Ingenol

Cardamom Peroxide

Nodulisporic Acid C

Bilobalide

Batrachotoxin

Conidiogenones

Gukulenin B

Gukulenin C

Welwitindolinones

Ryanodine

Ryanodol

2-Propyl-tetrahydropyran-3-ol

5-Hydroxy methylfurfual

4-Octen-3-one, 6-ethyl-7-hydroxy

Benzoic acid, 4-hydrozy-3-methoxy-methyl ester

2-Isopropoxyethylpropionate

2R, 3S – 9 - [1, 3, 4 – Trihydroxy –2-butoxy methyl]guanine

Ethanamine, N- ethyl-N-nitroso

2 – t – Butyl – 4 – methyl – 5 – oxo - sjtu.edu.cnresearchgate.net dioxolane - 4 – carboxylicacid

6-bromo-3-(tetrahydropyran-2-yloxymethyl)quinoline

Tetrahydropyran-3-ol

(3R,4S)-4-(methylamino)tetrahydropyran-3-ol

Aridacins

Sodorifen

Taxol

Pleuromutilin

Azadirachtin

Wortmannin

Albaflavone

Pyrroindomycins

Spirotetronate antibiotics

Spirotetramate antibiotics

Compactin

Mevinolin

Fluvastatin

Future Research Directions and Interdisciplinary Prospects

Development of Sustainable Synthesis Routes for Oxane-3-ols

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the design of safer and more efficient processes. chemistryjournals.net Future research in the synthesis of 3-Methyloxan-3-ol and related oxane-3-ols will likely focus on developing more sustainable and environmentally benign methodologies.

Key areas of development include:

Renewable Feedstocks: A significant goal is the transition from petrochemical-based starting materials to renewable biomass. For instance, tetrahydrofurfuryl alcohol (THFA), a biomass derivative, can be converted into tetrahydropyran (B127337) (THP), the parent scaffold of this compound. researchgate.net Research into catalytic pathways that can introduce functionality at the 3-position of biomass-derived oxane would be a major advancement.

Greener Solvents and Catalysts: Traditional synthesis methods often rely on volatile and hazardous organic solvents. Future routes will emphasize the use of safer alternatives like water, supercritical fluids, or ionic liquids. chemistryjournals.net For instance, the Prins cyclization, a powerful method for constructing tetrahydropyran rings, has been shown to be effective in water using catalysts like phosphomolybdic acid, making the process more cost-effective and environmentally friendly. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov

Atom Economy and Process Efficiency: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core tenet of green chemistry. tudelft.nl One-pot strategies, where multiple reaction steps are carried out in a single reactor, can significantly improve efficiency and reduce waste. guidechem.com Future work will likely focus on developing catalytic cascade reactions that can build the this compound structure with minimal purification steps.

A comparison of traditional versus potential green synthesis metrics highlights the advantages of sustainable approaches.

Table 1: Comparison of Green Chemistry Metrics for Synthesis Routes

| Metric | Traditional Routes | Potential Green Routes | Benefit of Green Route |

|---|---|---|---|

| Feedstock | Petroleum-based | Biomass-derived (e.g., from furfural) rsc.org | Renewable, reduced carbon footprint |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO₂, ionic liquids chemistryjournals.net | Reduced toxicity and pollution |

| Catalysts | Stoichiometric Lewis/Brønsted acids | Heterogeneous, recyclable catalysts guidechem.com | Reduced waste, easier separation |

| Energy Input | High-temperature reflux | Microwave-assisted, room temperature chemistryjournals.net | Lower energy consumption |

| Atom Economy | Moderate | High (e.g., via cyclization) | Less waste generation |

Advancements in In Situ Spectroscopic Monitoring of Reactions

Understanding reaction mechanisms and kinetics in real-time is crucial for process optimization, safety, and control. In situ (in the reaction mixture) and operando (while the reaction is working) spectroscopic techniques provide a window into the dynamic chemical transformations as they occur. wikipedia.orgacs.org

Future research will leverage these advanced analytical methods to study the synthesis of oxane-3-ols. For reactions like the Grignard synthesis, which can be used to prepare tertiary alcohols such as this compound, in situ monitoring is particularly valuable due to the high reactivity and potential for hazardous exothermic events. hzdr.dehzdr.de

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Oxane-3-ol Synthesis |

|---|---|---|

| FTIR Spectroscopy | Changes in functional groups, reactant consumption, product formation. | Monitoring the disappearance of carbonyl stretch (aldehyde/ketone) and appearance of O-H stretch (alcohol) during Grignard addition. hzdr.de |

| Raman Spectroscopy | Vibrational modes of molecules, suitable for aqueous and non-polar systems. | Real-time monitoring of species in transmetalation reactions or Prins cyclizations, tracking catalyst state and intermediate formation. acs.orgresearchgate.net |

| NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. | Elucidating complex reaction mechanisms and stereochemical outcomes. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, often used for conjugated systems or colored species. | Following the formation of hydrocarbon species in catalytic processes. rsc.org |

The data obtained from these techniques allows for the precise determination of reaction endpoints, the detection of unstable intermediates, and the optimization of reaction parameters (temperature, pressure, dosing rates) to maximize yield and ensure process safety. hzdr.deacs.org

Application of Machine Learning in Predictive Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. joaiar.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and resources required for experimental work. catalysis-summit.comoaepublish.com

In the context of this compound and its derivatives, machine learning can be applied in several key areas:

Retrosynthesis Prediction: AI-driven tools can propose novel and efficient synthetic routes to a target molecule by working backward from the product to commercially available starting materials. engineering.org.cnmit.eduarxiv.org This can help chemists design more sustainable and cost-effective syntheses for complex oxane structures.

Predictive Modeling of Properties: Machine learning models can predict the physicochemical and biological properties of new or hypothetical oxane derivatives based solely on their molecular structure. ulster.ac.ukresearchgate.netgithub.io This allows for the in silico screening of large virtual libraries of compounds to identify candidates with desired characteristics before they are synthesized.

Catalyst Design and Optimization: AI can accelerate the discovery of new catalysts for synthesizing oxane-3-ols. oup.commaterialssquare.com By learning the complex relationships between a catalyst's structure and its performance, ML models can predict the activity and selectivity of potential catalysts, guiding researchers toward the most promising candidates. joaiar.orgoaepublish.com

The integration of AI into the research workflow represents a paradigm shift from trial-and-error experimentation to data-driven, predictive science.

Exploration of Novel Catalytic and Material Science Applications of Oxane-Based Scaffolds

The oxane ring is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. guidechem.com Beyond its role in medicinal chemistry, the unique structural and electronic properties of the oxane framework make it an attractive building block for applications in catalysis and material science.

Future research will likely explore the use of functionalized oxanes, including derivatives of this compound, in several innovative areas:

Scaffolds for Catalysis: The oxane ring can serve as a rigid scaffold for positioning catalytically active groups. By attaching metal-binding ligands to the oxane backbone, novel catalysts can be designed for asymmetric synthesis. Inorganic nanoparticles can also serve as scaffolds for these catalysts, enhancing stability and cellular uptake. nih.gov

Polymer Science: Oxane-based monomers can be used to create novel polymers with tailored properties. For example, the incorporation of siloxane units can lead to the development of advanced graft copolymers. mdpi.com Tetrahydropyran itself has been shown to be a stable, green solvent with potential applications in plastic dissolution and recycling. rsc.org

Functional Materials: The ability to introduce various functional groups onto the oxane ring allows for the creation of materials with specific properties. This could include liquid crystals, components for organic light-emitting diodes (OLEDs), or specialized coatings. The oxane scaffold is also present in various fluorescent molecules used in bioanalytical applications and imaging. researchgate.net

The versatility of the oxane scaffold provides a rich platform for interdisciplinary research, bridging organic chemistry with material science and catalysis to develop next-generation technologies.

Q & A

What are the optimal synthetic routes for 3-methyloxan-3-ol, and how do reaction conditions influence yield?

Basic:

The synthesis of this compound typically involves cyclization or alcohol protection strategies. For example, etherification of a diol precursor with a methylating agent (e.g., methyl iodide) under basic conditions (e.g., NaH in THF) is a common approach. Reaction temperature (0–25°C) and stoichiometric control are critical to minimizing side reactions like over-alkylation .

Advanced:

Advanced routes may employ catalytic asymmetric synthesis or enzymatic methods to achieve enantioselectivity. Computational tools like retrosynthetic analysis (e.g., using Reaxys or Pistachio databases) can predict feasible pathways by cross-referencing analogous oxolane derivatives . Optimization of solvent polarity (e.g., DMF vs. toluene) and catalysts (e.g., Pd/C for hydrogenation steps) can improve yields by 20–30%, as demonstrated in studies on structurally similar alcohols .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Basic:

Discrepancies in NMR or MS data often arise from impurities or tautomeric equilibria. Cross-validate results using complementary techniques:

- 1H/13C NMR with DEPT-135 to confirm CH₃ and CH₂ groups.

- High-resolution MS to distinguish between isobaric species (e.g., C₇H₁₄O₂ vs. C₆H₁₀O₃) .

Advanced:

For ambiguous stereochemistry, employ NOESY or ROESY NMR to analyze spatial proximity of substituents. Computational NMR prediction tools (e.g., ACD/Labs or Gaussian) can simulate spectra for comparison, reducing misinterpretation risks .

What experimental designs are recommended for studying the biological activity of this compound?

Basic:

Initial screens should include:

- In vitro assays (e.g., enzyme inhibition using Michaelis-Menten kinetics).

- Cytotoxicity profiling (MTT assay on mammalian cell lines) to establish safety thresholds .

Advanced:

Mechanistic studies require isotopic labeling (e.g., ¹³C-tracers) to track metabolic pathways. Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding affinities to targets like GPCRs or cytochrome P450 enzymes .

How should researchers address stability issues during storage of this compound?

Basic:

Store the compound under inert gas (N₂ or Ar) at −20°C in amber vials to prevent oxidation. Purity should be verified via GC-MS or HPLC before long-term storage .

Advanced:

Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products. For hygroscopic samples, lyophilization or co-crystallization with stabilizing agents (e.g., cyclodextrins) may enhance shelf life .

What computational methods are effective for modeling this compound’s physicochemical properties?

Basic:

Use QSAR models (e.g., COSMO-RS) to predict logP, solubility, and pKa. SMILES strings or InChI keys (e.g., from PubChem) enable rapid input into software like ChemAxon .

Advanced:

Ab initio calculations (DFT at the B3LYP/6-31G* level) can optimize geometry and calculate dipole moments. ADMET prediction tools (SwissADME) assess bioavailability and toxicity risks .

How can researchers ensure reproducibility in synthetic protocols for this compound?

Basic:

Document all parameters:

- Stoichiometry (mole ratios ±5%).

- Reagent purity (HPLC-grade solvents, ≥95% purity for starting materials).

Advanced:

Implement process analytical technology (PAT), such as in situ FTIR or Raman spectroscopy, to monitor reactions in real time. Statistical tools (e.g., Design of Experiments) can identify critical variables (e.g., pH, temperature) affecting yield .

What strategies are recommended for elucidating reaction mechanisms involving this compound?

Advanced:

- Kinetic isotope effects (KIE): Compare rates using deuterated vs. protiated substrates to identify rate-determining steps.

- Trapping experiments: Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.